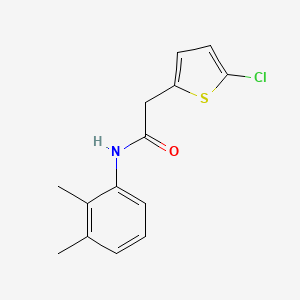

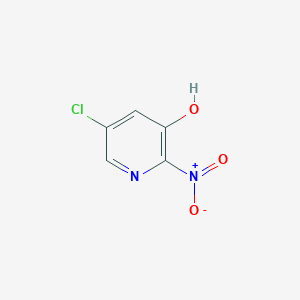

![molecular formula C17H22BrNO2Si B2496853 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde CAS No. 1191422-81-7](/img/structure/B2496853.png)

4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrole-2-carbaldehydes typically involves regiospecific modifications of pyrrole precursors, leveraging lithiation or metallation strategies for the introduction of functional groups at specific positions on the pyrrole ring. For instance, Denat et al. (1992) describe the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing methods that could be adaptable for synthesizing the target compound by modifying pyrrole precursors through metallation followed by functional group introductions (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Molecular Structure Analysis

Pyrrole derivatives exhibit a range of molecular conformations influenced by substituent effects. The introduction of bulky groups, such as trimethylsilyl or phenyl, can affect the molecule's geometry, electronic distribution, and intermolecular interactions. For example, studies on structurally related compounds highlight how substituents influence the molecular conformation and the electronic properties of the pyrrole ring, affecting its reactivity and physical properties (Low et al., 2007).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and coupling reactions. The presence of a trimethylsilyl group in the target compound suggests reactivity towards protiodesilylation, a common transformation that can lead to further functionalized products. Schultz and Antoulinakis (1996) discuss reactions of silyl-substituted compounds, providing a context for understanding potential reactivities of the trimethylsilyl group in pyrrole derivatives (Schultz & Antoulinakis, 1996).

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System : A novel synthesis method was developed using 1H-Pyrrole-2-carbaldehyde as a precursor, highlighting a new pathway for creating complex ring systems in organic chemistry (Koriatopoulou, Karousis, & Varvounis, 2008).

Synthesis of Antitumor Compounds : Research involving Taiwanofungus camphoratus identified novel compounds, including derivatives of 1H-pyrrole-2-carbaldehyde, which showed potential in inhibiting tumor cell proliferation (Jia et al., 2015).

Development of Group 14 5-Metallated Pyrrole-2-Carbaldehydes : This study explored the synthesis of new 5-metallated pyrrole-2-carbaldehydes, showcasing the chemical versatility of pyrrole derivatives (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Chemical Synthesis and Molecular Structures

Synthesis of Dihydro-Pyrrolo[1,2-a]indoles : The study details the condensation of pyrrole derivatives to create complex indole structures, illustrating the utility of pyrrole carbaldehydes in organic synthesis (Kametani, Takahashi, Ihara, & Fukumoto, 1976).

Formation of 3-Fluoropyrroles : This research highlights a methodology for synthesizing new 3-fluorinated pyrroles, demonstrating the chemical reactivity of pyrrole carbaldehyde derivatives (Surmont et al., 2009).

Mukaiyama Aldol Reactions of Aldehydes and Ketones : The study explores the use of pyrrole derivatives in Mukaiyama aldol reactions, furthering the understanding of their reactivity in complex organic reactions (Chintareddy, Wadhwa, & Verkade, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODBBDGCMGORRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)

![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)